molecular formula C18H14N2Na2O7S2 B15125415 1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt CAS No. 3257-28-1

1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt

Cat. No.: B15125415
CAS No.: 3257-28-1
M. Wt: 480.4 g/mol
InChI Key: UEUGTXFKMNWFRE-UHFFFAOYSA-L
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Description

Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate is a synthetic azo dye with the molecular formula C18H14N2Na2O7S2 and a molecular weight of 480.423 g/mol. This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food coloring, and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate typically involves the diazotization of 2,4-dimethyl-6-sulphonatophenylamine followed by coupling with 5-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.

    Substitution: The sulphonate groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Depending on the conditions, products can include sulphones or other oxidized derivatives.

    Reduction: The major products are typically the corresponding amines.

    Substitution: Products vary based on the nucleophile used but generally involve replacement of the sulphonate group.

Scientific Research Applications

Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles and food products.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
  • Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-4-hydroxynaphthalene-1-sulphonate

Uniqueness

Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain applications, such as specific types of staining in biological research.

Properties

CAS No.

3257-28-1

Molecular Formula

C18H14N2Na2O7S2

Molecular Weight

480.4 g/mol

IUPAC Name

disodium;6-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C18H16N2O7S2.2Na/c1-10-8-11(2)17(16(9-10)29(25,26)27)20-19-14-7-6-12-13(18(14)21)4-3-5-15(12)28(22,23)24;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

UEUGTXFKMNWFRE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O)C.[Na+].[Na+]

Origin of Product

United States

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